molecular formula C16H26ClN3O3S B6590392 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide CAS No. 1049604-83-2

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide

Cat. No.: B6590392
CAS No.: 1049604-83-2
M. Wt: 375.9 g/mol
InChI Key: OLYDVOSRTOHPBH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its complex molecular structure, which includes a chloro group, diethylamino groups, and a diethylsulfamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Nitration and Reduction: The phenyl ring is first nitrated and then reduced to introduce amino groups.

    Sulfonation: The diethylsulfamoyl group is introduced via sulfonation reactions.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
  • 2-chloro-N-[2-(dimethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
  • 2-chloro-N-[2-(diethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClN3O3S/c1-5-19(6-2)15-10-9-13(11-14(15)18-16(21)12-17)24(22,23)20(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDVOSRTOHPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151637
Record name 2-Chloro-N-[2-(diethylamino)-5-[(diethylamino)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049604-83-2
Record name 2-Chloro-N-[2-(diethylamino)-5-[(diethylamino)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049604-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(diethylamino)-5-[(diethylamino)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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